PIK-294-d7

LC-MS/MS quantification stable isotope-labeled internal standard bioanalytical method validation

PIK-294-d7 (CAS not assigned; molecular formula C₂₈H₁₆D₇N₇O₂; molecular weight 496.57) is the hepta-deuterated isotopologue of PIK-294, a highly selective small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K) class IA catalytic subunit p110δ. The parent compound PIK-294 (MW 489.53; C₂₈H₂₃N₇O₂) was originally reported by Apsel et al.

Molecular Formula C₂₈H₁₆D₇N₇O₂
Molecular Weight 496.57
Cat. No. B1155858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIK-294-d7
Synonyms2-[[4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone-d7
Molecular FormulaC₂₈H₁₆D₇N₇O₂
Molecular Weight496.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PIK-294-d7: A Deuterated Stable Isotope-Labeled Internal Standard for the p110δ-Selective PI3K Inhibitor PIK-294


PIK-294-d7 (CAS not assigned; molecular formula C₂₈H₁₆D₇N₇O₂; molecular weight 496.57) is the hepta-deuterated isotopologue of PIK-294, a highly selective small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K) class IA catalytic subunit p110δ . The parent compound PIK-294 (MW 489.53; C₂₈H₂₃N₇O₂) was originally reported by Apsel et al. (2008) as part of a pharmacological mapping effort targeting the PI3K family and is characterized by an IC₅₀ of 10 nM against p110δ [1]. PIK-294-d7 carries seven deuterium atoms substituted at the o-tolyl moiety (four aromatic and three methyl hydrogens replaced), yielding a +7.03 Da mass shift relative to the unlabeled analyte [2]. This compound is primarily sourced from Toronto Research Chemicals (catalog TRC-P437707) and is supplied as a research-use-only analytical standard for LC-MS/MS quantification workflows .

Why Non-Deuterated PIK-294 or Structural Analog Internal Standards Cannot Substitute for PIK-294-d7 in Quantitative Bioanalysis


In LC-MS/MS-based quantification of PIK-294 in biological matrices, substituting PIK-294-d7 with the non-deuterated parent compound (PIK-294) as an internal standard is analytically invalid because the two would be mass-isobaric and chromatographically indistinguishable, precluding independent detection channels [1]. Structural analog internal standards (e.g., a chemically related but non-isotopic PI3K inhibitor) introduce differential extraction recovery, variable ionization efficiency, and distinct chromatographic retention — all of which degrade assay accuracy and precision compared to a stable isotope-labeled internal standard (SIL-IS) [2]. Furthermore, the specific deuteration pattern of PIK-294-d7 (seven deuterium atoms on the o-tolyl ring and its methyl substituent, remote from the m-phenol pharmacophore and the pyrazolopyrimidine hinge-binding core) minimizes the risk of deuterium-hydrogen back-exchange under typical sample preparation conditions, a critical failure mode for incorrectly positioned deuterium labels . The quantitative evidence below establishes why PIK-294-d7 is the analytically necessary, rather than merely convenient, internal standard for PIK-294 quantification.

PIK-294-d7 Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Procurement Decision-Making


Mass Spectrometric Discrimination: +7.03 Da Mass Shift Enables Baseline-Resolved Quantification of PIK-294 in Complex Biological Matrices

PIK-294-d7 provides a +7.03 Da mass shift (MW 496.57) relative to the unlabeled analyte PIK-294 (MW 489.53), corresponding to the replacement of seven hydrogen atoms with deuterium on the o-tolyl substituent [1]. This mass increment places the [M+H]⁺ precursor ion of PIK-294-d7 at m/z 497.6, fully outside the natural isotopic envelope of PIK-294 (monoisotopic [M+H]⁺ at m/z 490.5), enabling independent selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions without isotopic cross-talk [2]. In contrast, a non-deuterated structural analog internal standard would require a separate set of chromatographic and mass spectrometric parameters, introducing between-run variability of typically 10-25% CV versus <5% CV achievable with a well-matched SIL-IS [2].

LC-MS/MS quantification stable isotope-labeled internal standard bioanalytical method validation

PI3Kδ Biochemical Potency: PIK-294 Exhibits an IC₅₀ of 10 nM for p110δ, Representing a 50-Fold Improvement Over the First-Generation Inhibitor IC87114

The parent compound PIK-294 inhibits the p110δ catalytic subunit with an IC₅₀ of 10 nM in a recombinant PI3K kinase activity assay, as reported in the foundational study by Apsel et al. (2008) [1]. The predecessor p110δ inhibitor IC87114 — from which the PIK-293/PIK-294 chemical series was derived — exhibits an IC₅₀ of 500 nM (0.5 μM) against the same target in a cell-free assay . This represents a 50-fold improvement in biochemical potency (PIK-294 IC₅₀ = 10 nM vs. IC87114 IC₅₀ = 500 nM). Since deuteration at the o-tolyl position is remote from the m-phenol pharmacophore and the pyrazolopyrimidine ATP-binding site hinge region, the deuterated analog PIK-294-d7 is expected to retain this full inhibitory potency, making it suitable not only as an analytical standard but potentially also as a tracer for cellular target engagement studies where MS-based readouts are employed .

PI3K p110δ inhibition kinase selectivity profiling isoform-selective pharmacology

Isoform Selectivity Ratios: 1000-Fold (p110α), 49-Fold (p110β), and 16-Fold (p110γ) Discrimination Enables p110δ-Specific Pharmacological Probing Without Pan-PI3K Confounding

PIK-294 achieves an isoform selectivity window of 1000-fold over p110α (IC₅₀ = 10,000 nM), 49-fold over p110β (IC₅₀ = 490 nM), and 16-fold over p110γ (IC₅₀ = 160 nM), as measured in recombinant kinase assays . By comparison, the commonly used pan-PI3K inhibitor PI-103 inhibits all four class I isoforms with sub-100 nM potency (p110α IC₅₀ = 8 nM, p110β = 88 nM, p110δ = 48 nM, p110γ = 15 nM), providing essentially no isoform discrimination [1]. The dual PI3Kδ/γ inhibitor duvelisib (IPI-145) inhibits p110δ with IC₅₀ = 2.5 nM but also inhibits p110γ with IC₅₀ = 27 nM, yielding only ~11-fold selectivity [2]. When PIK-294 is compared to tyrosine kinase-selective pyrazolopyrimidines such as PP20, the two molecules span more than 10⁸-fold in relative target selectivity, underscoring the profound chemotype-driven selectivity of the m-phenol-substituted scaffold .

PI3K isoform selectivity p110δ-specific inhibition off-target kinase profiling

Potency Gain Over Parent Scaffold: PIK-294 is 20- to 60-Fold More Potent Than PIK-293 Due to m-Phenol Affinity Pocket Engagement

PIK-294 achieves 20- to 60-fold greater potency against class I PI3Ks compared to its direct parent compound PIK-293 (p110δ IC₅₀ = 10 nM vs. approximately 240 nM), a difference attributed to the m-phenol substituent at the 3-position of the pyrazolopyrimidine that projects into a deep hydrophobic affinity pocket within the ATP-binding site [1]. Crystallographic modeling demonstrates that PIK-293 lacks this m-phenol moiety and consequently cannot access this sub-pocket, resulting in substantially weaker binding [2]. PIK-293 (CAS 900185-01-5) is itself an analog of IC87114 and served as the starting point for the medicinal chemistry optimization that yielded PIK-294 . The quantitative fold improvement is calculated as the ratio of IC₅₀ values: PIK-293 p110δ IC₅₀ = 0.24 μM (240 nM) vs. PIK-294 p110δ IC₅₀ = 10 nM, yielding 24-fold improvement at the midpoint of the reported range .

structure-activity relationship PIK-293 comparator m-phenol affinity pocket

Functional Differentiation in Neutrophil Migration: PIK-294 Inhibits Both Chemokinetic and Chemotactic CXCL8-Induced Migration, Unlike PI3Kγ Inhibitor AS-605240

In a three-dimensional collagen gel neutrophil migration assay, PIK-294 (used at 1-10 μM) inhibited both the chemokinetic (random) and chemotactic (directional) migration of human neutrophils induced by CXCL8 (100 ng/mL), whereas the PI3Kγ-selective inhibitor AS-605240 markedly reduced only chemokinetic migration with no significant effect on chemotactic migration [1]. This functional bifurcation demonstrates that p110δ activity (blocked by PIK-294) is required for both modes of neutrophil motility, while p110γ activity (blocked by AS-605240) is selectively required for chemokinesis. This isoform-specific functional readout cannot be recapitulated with pan-PI3K inhibitors such as wortmannin or LY294002, which would non-selectively abolish all PI3K-dependent migration and obscure mechanistic interpretation [1].

neutrophil chemotaxis CXCL8 signaling PI3K isoform functional dissection

Deuteration Site Integrity: Remote o-Tolyl Labeling Minimizes Deuterium-Hydrogen Back-Exchange Compared to Labile-Position Deuterated Internal Standards

PIK-294-d7 carries its seven deuterium atoms on the o-tolyl moiety — four on the aromatic ring carbons and three on the methyl group — positions that are chemically stable under standard bioanalytical sample preparation conditions (pH 3-9, aqueous/organic solvents, room temperature to 40°C) [1]. This contrasts with deuterated internal standards that place labels on acidic or exchangeable positions (e.g., -OH, -NH, -COOH, or α-carbonyl positions), which are susceptible to proton-deuterium back-exchange during sample processing, resulting in time-dependent degradation of the isotopic label and systematic quantification errors [2]. A documented example of back-exchange failure is described for deuterated standards where label positions adjacent to carboxylic acid groups undergo exchange with protic solvents; the o-tolyl C-D bonds in PIK-294-d7 are not adjacent to any electron-withdrawing or acidic functional groups, ensuring isotopic integrity over the full analytical workflow [3].

deuterium labeling stability H/D back-exchange isotopic fidelity

PIK-294-d7: Optimal Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Regulatory Bioanalytical Method Validation for PIK-294 Pharmacokinetic Studies

When developing and validating an LC-MS/MS method for PIK-294 quantification in plasma or tissue homogenates under FDA/EMA bioanalytical guidance, PIK-294-d7 is the preferred internal standard. Its +7.03 Da mass shift enables independent MRM channel monitoring without isotopic interference from the analyte , while its near-identical physicochemical properties to PIK-294 ensure co-elution and matched matrix effect compensation — conditions that structural analog internal standards cannot reliably satisfy. The non-exchangeable deuteration positions (o-tolyl C-D bonds) eliminate the risk of H/D back-exchange during sample processing, a documented source of assay failure for labile-position deuterated IS . Procurement of PIK-294-d7 from Toronto Research Chemicals (TRC-P437707) with a typical purity of 95% [1] is recommended at the method development stage to establish calibration curves with the same IS lot used throughout preclinical and clinical sample analysis.

Cellular Target Engagement Studies Using MS-Based Readouts with Deuterated Tracer

In experimental designs requiring quantitative correlation between p110δ target engagement and downstream phospho-Akt suppression in intact cells, PIK-294-d7 can serve a dual role: as an internal standard for quantifying unlabeled PIK-294 levels in cell lysates by LC-MS/MS, and potentially as a stable isotope-labeled tracer for cellular uptake and washout experiments. The parent compound's established isoform selectivity (1000× over p110α, 49× over p110β, 16× over p110γ) means that at the typically used 100 nM working concentration, p110δ occupancy exceeds 90% while off-isoform engagement remains below 10%, allowing confident attribution of biochemical effects to p110δ inhibition. This application is particularly valuable in immune cell pharmacology, where the functional distinction between p110δ and p110γ in neutrophil migration has already been demonstrated using PIK-294 .

Drug Combination Synergy Studies Using the Chou-Talalay Method with MS Quantification

PIK-294 has been explicitly employed as a PI3K inhibitor in drug combination studies where synergy is quantified using the Chou-Talalay combination index method . For researchers extending this paradigm to in vivo or ex vivo settings, PIK-294-d7 enables accurate quantification of PIK-294 concentrations in dosing solutions, plasma, and tissue samples, ensuring that the intended fixed-ratio drug combinations are maintained throughout the experimental system. The demonstrated 20- to 60-fold potency advantage of PIK-294 over its parent compound PIK-293 means that lower compound quantities are needed, and the deuterated IS supports accurate measurement at the resulting lower analyte concentrations. Procurement from isotope-specialist suppliers such as Toronto Research Chemicals or ClearSynth [1] ensures batch traceability for publication-ready data.

In Vitro Isoform-Specific PI3K Profiling Panels for Inhibitor Selectivity Screening

For laboratories operating kinase selectivity screening panels, PIK-294 (quantified using PIK-294-d7 as the internal standard for solution concentration verification) serves as a benchmark p110δ-selective control compound. Its well-characterized selectivity profile — p110δ IC₅₀ = 10 nM versus p110α = 10,000 nM (1000×), p110β = 490 nM (49×), and p110γ = 160 nM (16×) — provides a validated reference point against which novel PI3K inhibitors can be calibrated. The structural basis for this selectivity (m-phenol affinity pocket engagement ) distinguishes PIK-294 from first-generation p110δ inhibitors such as IC87114 (IC₅₀ = 500 nM; ~58-fold selectivity over p110γ) [1], making it a more stringent and informative control for assessing whether new chemical entities achieve genuine isoform selectivity or merely replicate the modest discrimination of earlier chemotypes.

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